molecular formula C16H32O2 B1619325 Dodecanoic acid tert-butyl ester CAS No. 7143-18-2

Dodecanoic acid tert-butyl ester

Cat. No. B1619325
CAS RN: 7143-18-2
M. Wt: 256.42 g/mol
InChI Key: WJXKWIFHRZWPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanoic acid tert-butyl ester, also known as lauric acid tert-butyl ester, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a faint odor. This compound is widely used in various fields of research, including biochemistry, pharmacology, and materials science. In

Scientific Research Applications

Lipase-Catalyzed Acylation in Organic Synthesis

  • Application: The acylation of disaccharides by ethyl dodecanoate catalyzed by Candida antarctica lipase in tert‐butyl alcohol demonstrates the use of dodecanoic acid tert-butyl ester in organic synthesis. This process yields monoesters and diesters, showing its potential in the synthesis of complex organic compounds (Woudenberg‐van Oosterom, Rantwijk, & Sheldon, 2000).

Asymmetric Reduction in Cyanobacterium

  • Application: Dodecanoic acid tert-butyl ester is used in the asymmetric reduction of β-keto esters by cyanobacterium Synechocystis sp. PCC 6803. This process affords β-hydroxy esters with high enantiomeric excess, highlighting its role in producing optically active compounds (Tanaka, Kojima, Takeda, Yamanaka, & Takemura, 2021).

Mosquito Repellent Development

  • Application: Dodecanoic acid tert-butyl ester analogs are studied for their biting deterrent effects against Aedes aegypti, a mosquito species. This research suggests its potential as a base compound in developing new mosquito repellents (Cantrell, Zaki, Reichley, Sink, Kim, & Ali, 2020).

Synthesis of Tertiary Butyl Esters

properties

IUPAC Name

tert-butyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXKWIFHRZWPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221619
Record name Dodecanoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid tert-butyl ester

CAS RN

7143-18-2
Record name Dodecanoic acid tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauric acid, tert-butyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl dodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanoic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
Dodecanoic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
Dodecanoic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
Dodecanoic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
Dodecanoic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
Dodecanoic acid tert-butyl ester

Citations

For This Compound
4
Citations
PP Thorat, ND Solanke, JD Ughade - Int. J. Curr. Microbiol. App. Sci, 2021 - academia.edu
… The dodecanoic acid tert-butyl ester were obtained by GC-MS analysis of lemongrass extract. The retention time and value for this compound were 8.28 min and 1694 iu. The molecular …
Number of citations: 2 www.academia.edu
M Grusha, P JAIN, L Karthik, G Kumar… - Asian Journal of …, 2014 - researchgate.net
… GCMS analysis of the GMP2 extracts revealed the presence compounds having similarity with butyric anhydride and Dodecanoic acid Tert-Butyl Ester which have surfactant activity. …
Number of citations: 3 www.researchgate.net
I Tavernaro, S Hartmann, L Sommer… - Organic & …, 2015 - pubs.rsc.org
… N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-amido-4,7,10-trioxa-dodecanoic acid tert-butyl ester (Fmoc-NH(CH 2 CH 2 O) 3 CH 2 CH 2 COOtBu) (9) 40 . 8.33 g (0.030 mol) of compound 8 …
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
H Lu, C Huang, K Yu, Z Liu - Food Bioscience, 2022 - Elsevier
To study the effects of mixed starter consisted of different fermentative type of lactic acid bacteria (LAB) on the fermentation of suansun, two lactic acid bacteria (Leuconostoc citreum NM-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.